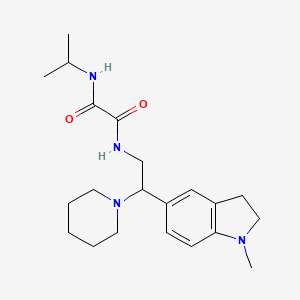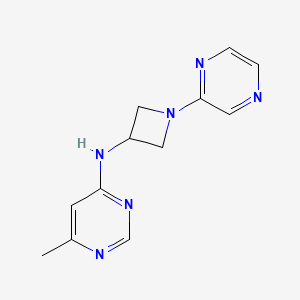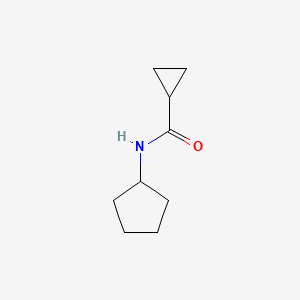![molecular formula C17H10BrF3N2O3 B2387080 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide CAS No. 314026-08-9](/img/structure/B2387080.png)
6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide, also known as BRD9876, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide exerts its effects by binding to specific proteins and enzymes in the body. In cancer treatment, 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene expression and cell growth. By inhibiting BET proteins, 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide can block the growth of cancer cells and induce cell death. In inflammation, 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide targets specific enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. By inhibiting these enzymes, 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide can reduce inflammation. In neurodegenerative diseases, 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide targets oxidative stress and inflammation pathways, which are known to contribute to the progression of these diseases.
Biochemical and Physiological Effects
6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide has been shown to have various biochemical and physiological effects in the body. In cancer treatment, 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide can induce cell death, inhibit cell growth, and reduce tumor size. In inflammation, 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide can reduce the production of inflammatory mediators and alleviate symptoms such as pain and swelling. In neurodegenerative diseases, 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide can reduce oxidative stress and inflammation, which are known to contribute to the progression of these diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide for lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its specificity for certain proteins and enzymes, which allows for targeted effects. However, one limitation of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide is its relatively high cost, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide. One direction is to explore its potential applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to investigate its potential use in combination with other drugs or therapies for enhanced efficacy. Additionally, further research is needed to fully understand the mechanism of action of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide and its effects on various biochemical and physiological pathways.
Synthesis Methods
The synthesis of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide involves the reaction of 6-bromo-2-hydroxychromene-3-carboxamide with 4-(trifluoromethoxy)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide as a yellow solid with a purity of over 95%.
Scientific Research Applications
6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide has been extensively studied for its potential application in various fields of scientific research, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Inflammation is a common feature of many diseases, and 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide has been found to have anti-inflammatory properties by targeting specific proteins and enzymes. In neurodegenerative diseases, 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrF3N2O3/c18-10-1-6-14-9(7-10)8-13(15(22)24)16(25-14)23-11-2-4-12(5-3-11)26-17(19,20)21/h1-8H,(H2,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYCILSHDFLXSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387000.png)
![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2387001.png)


![2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387005.png)
![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2387008.png)
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387009.png)


![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)
![Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387017.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387018.png)
![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)
